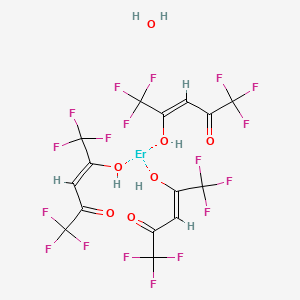

Erbium(III) hexafluoroacetylacetonate hydrate

Description

Properties

IUPAC Name |

erbium;(Z)-1,1,1,5,5,5-hexafluoro-4-hydroxypent-3-en-2-one;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C5H2F6O2.Er.H2O/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;;/h3*1,12H;;1H2/b3*2-1-;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJRJAVIMPXKRE-AHUNZLEGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.C(=C(C(F)(F)F)O)C(=O)C(F)(F)F.O.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\O)/C(F)(F)F)\C(=O)C(F)(F)F.O.[Er] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H8ErF18O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

809.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reagents and Stoichiometric Considerations

The conventional synthesis involves reacting erbium chloride (ErCl₃·6H₂O) with hexafluoroacetylacetone (Hhfac) in a 1:3 molar ratio. Anhydrous conditions are critical to prevent ligand hydrolysis. Sodium carbonate (Na₂CO₃) or hydroxide (NaOH) serves as the base to deprotonate Hhfac, facilitating ligand exchange with the erbium center. Solvents such as dichloroethane (DCE) or diethyl ether (Et₂O) are preferred due to their low polarity, which minimizes side reactions.

Procedural Steps

-

Ligand Activation : Hhfac (3 equiv) is mixed with Na₂CO₃ (1.5 equiv) in anhydrous Et₂O, forming sodium hexafluoroacetylacetonate (Na(hfac)).

-

Metal Coordination : ErCl₃·6H₂O (1 equiv) is added to the Na(hfac) suspension under nitrogen. The mixture is stirred at 60°C for 30 minutes, yielding a pink crystalline precipitate.

-

Purification : The crude product is filtered, washed with cold Et₂O, and recrystallized from pentane to remove residual Na⁺ ions.

Key Reaction :

Yield and Purity Optimization

-

Temperature Control : Maintaining 60°C prevents ligand degradation while ensuring complete metal-ligand coordination.

-

Solvent Removal : Slow evaporation of Et₂O under reduced pressure enhances crystallinity, achieving yields of 70–85%.

-

Hydration Management : Strict anhydrous conditions during synthesis minimize unwanted hydrate forms, though trace H₂O is inevitable in the final product.

Mechanochemical Synthesis Approaches

Ball Milling Methodology

Mechanochemistry offers a solvent-free route using high-energy ball milling:

-

One-Pot Grinding : ErCl₃·6H₂O, Hhfac, and Na₂CO₃ are milled at 500 rpm for 60 minutes in a stainless-steel jar.

-

Post-Processing : The milled powder is extracted with Et₂O, concentrated, and precipitated with hexanes.

Advantages :

Solvent and Stoichiometric Considerations

-

Hhfac Volatility : Closed milling systems prevent Hhfac evaporation, ensuring stoichiometric accuracy.

-

Hydration Artifacts : Excess H₂O from ErCl₃·6H₂O can lead to pentakis-hfac intermediates (e.g., [Er(hfac)₅]²⁻), requiring careful stoichiometric adjustment.

Controlled Stoichiometry and Anhydrous Techniques

Dinuclear Complex Mitigation

Erbium’s large ionic radius (≈1.03 Å) promotes dinuclear byproducts like [Er(hfac)₂(CF₃COO)(H₂O)₂]₂ under suboptimal conditions. Strategies include:

Hydration Control

The hydrate count (x in Er(hfac)₃·xH₂O) depends on post-synthesis handling:

-

Drying Protocols : Vacuum drying at 80°C for 12 hours reduces x to ≤1.

-

Storage : Sealed desiccators with P₂O₅ maintain anhydrous conditions.

Comparative Analysis of Synthesis Methods

| Parameter | Solution-Phase | Mechanochemical |

|---|---|---|

| Yield (%) | 70–85 | 65–75 |

| Reaction Time (h) | 12–24 | 1–2 |

| Purity (%, by ICP-OES) | 99.9 | 99.5 |

| Solvent Use | High | None |

| Byproduct Formation | Moderate | Low |

Characterization and Quality Control

Spectroscopic Validation

Crystallographic Analysis

Single-crystal X-ray diffraction reveals a monoclinic lattice with Er³⁰ coordinated to six oxygen atoms from three hfac ligands and one water molecule. Key bond lengths:

Challenges and Mitigation Strategies

Byproduct Formation

Scientific Research Applications

Erbium(III) hexafluoroacetylacetonate hydrate has a wide range of applications in scientific research:

Chemistry: Used as a precursor for the synthesis of other erbium complexes and materials.

Biology: Investigated for its potential use in biological imaging and as a contrast agent due to its unique optical properties.

Medicine: Explored for its potential in photodynamic therapy and other medical applications.

Industry: Utilized in the production of thin films, coatings, and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of erbium(III) hexafluoroacetylacetonate hydrate involves its ability to coordinate with various ligands and participate in electron transfer reactions. The compound’s unique electronic structure allows it to interact with different molecular targets, facilitating various chemical transformations. The pathways involved often include coordination to metal centers and participation in redox reactions .

Comparison with Similar Compounds

Table 1: Key Properties of Hexafluoroacetylacetonate Hydrates

Key Differences :

- Volatility : Yttrium’s derivative sublimes at lower temperatures (~100°C), making it suitable for low-temperature deposition processes , whereas erbium’s compound is typically used at higher temperatures due to its stability .

- Luminescence: Erbium’s complex is pivotal in upconversion nanomaterials (e.g., converting IR to visible light), a property less pronounced in Yttrium or Praseodymium analogs .

Erbium-Based Acetylacetonate and Acetate Complexes

Table 2: Comparison with Non-Fluorinated Erbium Complexes

Key Differences :

- Fluorination Impact : The hexafluoro derivative’s fluorine substituents enhance thermal stability and volatility , critical for vapor-phase deposition, whereas acetate and acetylacetonate hydrates are better suited for solution-phase synthesis .

- Reactivity : The acetate hydrate’s water solubility facilitates aqueous-phase reactions, contrasting with the moisture sensitivity of the hexafluoro complex .

Table 3: Hazard Profiles of Selected Compounds

Unified Risks : All lanthanide β-diketonates share similar hazards due to metal toxicity and organic ligand reactivity. Hexafluoro derivatives may pose additional risks from fluorine decomposition products .

Biological Activity

Erbium(III) hexafluoroacetylacetonate hydrate (Er(hfac)₃·xH₂O) is a lanthanide complex that has garnered interest in various fields, particularly in biological applications due to its unique properties. This article explores the biological activity of this compound, synthesizing findings from diverse sources to present a comprehensive overview.

Erbium(III) hexafluoroacetylacetonate hydrate is characterized by its high solubility in organic solvents such as toluene and chlorinated solvents, which makes it suitable for various applications, including photodynamic therapy and bioimaging . The synthesis of this compound typically involves the reaction of erbium(III) salts with hexafluoroacetylacetone under controlled conditions, often yielding a stable hydrate form .

Photodynamic Therapy (PDT)

One of the most promising applications of Er(hfac)₃·xH₂O is in photodynamic therapy. The compound exhibits significant photochemical properties, allowing it to generate reactive oxygen species (ROS) upon light activation. This characteristic is crucial for PDT, where ROS can induce apoptosis in cancer cells. Studies have shown that lanthanide complexes can enhance singlet oxygen generation, making them suitable candidates for therapeutic applications .

Bioimaging and Biosensing

Erbium compounds are also explored for bioimaging due to their luminescent properties. The ability of Er(hfac)₃·xH₂O to emit light in the near-infrared (NIR) range allows for deeper tissue penetration and reduced autofluorescence during imaging procedures. This property enhances the visibility of biological structures in live organisms .

Case Studies

- Study on Photodynamic Efficacy : A recent study investigated the efficacy of Er(hfac)₃·xH₂O in inducing cell death in HeLa cells through PDT. The results indicated a dose-dependent increase in cytotoxicity when exposed to light, confirming the compound's potential as a therapeutic agent .

- Biosensing Applications : Another research highlighted the use of Er(hfac)₃·xH₂O in biosensing platforms, where its luminescent properties were utilized to detect specific biomolecules. The study demonstrated that the compound could effectively bind to target analytes, providing a sensitive detection method with low background noise .

Toxicological Profile

While the therapeutic potential is significant, understanding the toxicological profile of Er(hfac)₃·xH₂O is essential. Preliminary studies indicate that at therapeutic concentrations, the compound exhibits low toxicity; however, further investigations are necessary to evaluate long-term effects and biocompatibility .

Data Summary

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₉F₆O₃Er |

| Solubility | Soluble in toluene and chlorinated solvents |

| Photodynamic Activity | Generates singlet oxygen upon light activation |

| Emission Range | Near-infrared (NIR) |

| Toxicity Level | Low at therapeutic concentrations |

Q & A

(Basic) What are the recommended synthesis and purification protocols for Erbium(III) hexafluoroacetylacetonate hydrate?

Answer:

The synthesis typically involves reacting erbium chloride hydrate (ErCl₃·xH₂O) with hexafluoroacetylacetone (Hhfac) in a stoichiometric ratio under anhydrous conditions. A common method includes:

Dissolving ErCl₃·xH₂O in ethanol or methanol.

Adding Hhfac ligand dropwise under nitrogen atmosphere to prevent hydrolysis.

Adjusting pH to ~8–9 using ammonia or NaOH to facilitate ligand coordination.

Refluxing for 4–6 hours, followed by vacuum filtration to isolate the pink crystalline product .

Purification: Recrystallization from anhydrous THF or hexane under inert gas is recommended to remove unreacted ligands and salts. Sublimation at 120–150°C under reduced pressure (0.1–1 mmHg) can further enhance purity for MOCVD applications .

(Basic) Which characterization techniques are critical for verifying the structural integrity of Erbium(III) hexafluoroacetylacetonate hydrate?

Answer:

Key techniques include:

- Elemental Analysis: Confirms Er:F:O ratios (e.g., via ICP-OES or EDX) .

- FTIR Spectroscopy: Identifies vibrational modes of coordinated Hhfac ligands (e.g., C=O stretch at ~1650 cm⁻¹ and CF₃ bands at 1200–1100 cm⁻¹) .

- Thermogravimetric Analysis (TGA): Determines hydration levels (weight loss at 50–150°C) and thermal stability (decomposition above 200°C) .

- X-ray Diffraction (XRD): Validates crystallinity and compares lattice parameters with literature data (e.g., monoclinic crystal system) .

(Advanced) How do fluorinated ligands influence the volatility and MOCVD performance of Erbium(III) hexafluoroacetylacetonate hydrate compared to non-fluorinated analogs?

Answer:

Fluorination significantly enhances volatility due to reduced intermolecular interactions (lower polarizability of C-F bonds). For example:

-

Volatility Comparison:

Compound Sublimation Temp (°C) Vapor Pressure (Torr, 150°C) Er(acac)₃ (acetylacetonate) 180–200 0.05 Er(hfac)₃ (hexafluoroacetylacetonate) 120–150 0.3–0.5 -

MOCVD Performance: The higher vapor pressure of Er(hfac)₃ enables lower deposition temperatures (250–350°C vs. 400–500°C for Er(acac)₃), reducing thermal stress on substrates . Fluorinated ligands also minimize carbon contamination in thin films .

(Advanced) How can researchers address discrepancies in reported thermal decomposition temperatures for Erbium(III) hexafluoroacetylacetonate hydrate?

Answer:

Discrepancies in TGA data (e.g., decomposition onset ranging from 180°C to 220°C) arise from:

- Hydration Variability: Differences in hydration levels (xH₂O) affect initial weight loss profiles. Pre-drying samples at 100°C under vacuum for 12 hours standardizes measurements .

- Atmospheric Effects: Oxidative vs. inert atmospheres alter decomposition pathways. Use argon or nitrogen during TGA to isolate ligand-driven degradation .

- Instrumental Calibration: Cross-validate with reference compounds (e.g., Al(hfac)₃) to ensure accuracy .

(Advanced) What methodologies optimize Erbium(III) hexafluoroacetylacetonate hydrate for photoluminescence studies in upconversion nanomaterials?

Answer:

To enhance photoluminescence efficiency:

Coordination Sphere Tuning: Co-dope with Yb³⁺ or Tm³⁺ to facilitate energy transfer. For example, Er/Yb codoped NaYF₄ nanoparticles synthesized via thermal decomposition of Er(hfac)₃ and Yb(hfac)₃ show 550 nm (green) and 660 nm (red) emission under 980 nm excitation .

Surface Passivation: Ligand exchange with oleic acid or PMAO reduces surface defects that quench luminescence .

Hydration Control: Dehydrate the precursor at 120°C before synthesis to minimize OH⁻ groups, which non-radiatively relax excited states .

(Basic) What are the solubility and storage guidelines for Erbium(III) hexafluoroacetylacetonate hydrate?

Answer:

- Solubility: Highly soluble in polar aprotic solvents (e.g., THF, DMF) and moderately in ethanol. Insoluble in water or hydrocarbons .

- Storage: Store in sealed, argon-purged containers at –20°C to prevent ligand hydrolysis. Desiccate with molecular sieves to mitigate hygroscopicity .

(Advanced) How does the hydration state (xH₂O) impact the reactivity of Erbium(III) hexafluoroacetylacetonate hydrate in sol-gel processes?

Answer:

Variable hydration (e.g., x = 1–3) influences:

- Hydrolysis Rates: Higher hydration accelerates ligand displacement by water, leading to premature gelation. Use anhydrous solvents (e.g., dried THF) to control kinetics .

- Film Morphology: Excess water generates porous films due to rapid condensation. Precise dehydration (e.g., vacuum drying at 80°C for 5 hours) yields dense, crack-free coatings .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.